molecular formula C19H27ClN2O4S B1681882 Tamsulosin hydrochloride CAS No. 106463-17-6

Tamsulosin hydrochloride

Cat. No. B1681882
M. Wt: 445 g/mol
InChI Key: YBJXJHQQILTSMO-XFULWGLBSA-N
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Description

Tamsulosin hydrochloride is a medication that belongs to a class of drugs known as alpha blockers . It works by relaxing the muscles in the prostate and bladder, allowing urine to flow more easily . It is primarily used to treat symptoms of an enlarged prostate, also known as benign prostatic hyperplasia (BPH) . It is not approved for use in women or children .


Synthesis Analysis

Tamsulosin hydrochloride can be synthesized from p-methoxyphenyl acetone . The starting material is chlorosulfonated with chlorosulfonic acid, then aminolyzed by ammonia. The intermediate is then reductively aminated with R-α-phenylethylamine . Another synthesis method involves using 4-Methoxyphenylacetone as the main material, synthesized by chlorosulfonation, amination, hydrogenation, and salification .


Molecular Structure Analysis

The molecular formula of Tamsulosin hydrochloride is C20H28N2O5S . The crystal structure is characterized by two slabs of tamsulosin hydrochloride molecules perpendicular to the c-axis . Each of the hydrogens on the protonated nitrogen atoms makes a strong hydrogen bond to one of the chloride anions .


Chemical Reactions Analysis

Tamsulosin hydrochloride has been analyzed in various studies. For instance, it has been analyzed in a mixture with tolterodine tartrate using high-performance thin-layer chromatography with fluorescence detection . In another study, it was synthesized using palladium-carbon catalyst in a hydrogenation reaction .


Physical And Chemical Properties Analysis

Tamsulosin hydrochloride has a molecular weight of 444.97 . It is stored at -20°C as a powder and at -80°C in solvent . It exhibits high plasma-protein binding, largely to α1-acid glycoprotein .

Scientific Research Applications

1. Treatment of Dysuria Associated with Prostatic Hyperplasia

  • Application Summary: Tamsulosin hydrochloride is used for the treatment of dysuria, which is a condition characterized by painful or difficult urination. It is particularly effective in treating dysuria associated with prostatic hyperplasia .
  • Methods of Application: Tamsulosin hydrochloride works by blocking adrenergic α1-adrenoceptors . The specific dosage and administration schedule would be determined by a healthcare provider.
  • Results or Outcomes: The use of Tamsulosin hydrochloride can alleviate the symptoms of dysuria, improving the quality of life for patients with prostatic hyperplasia .

2. Development of Sustained-Release Microparticles

  • Application Summary: Tamsulosin HCl has been used in the development of sustained-release microparticles for orally disintegrating tablets . These tablets can disintegrate rapidly in the oral cavity, making them easier to administer, especially for patients who have difficulty swallowing .
  • Methods of Application: The microparticles were developed using the melt-adsorption method. A high-speed kneading granulator was used for temperature modulation and uniform material distribution . A lipid and ethylcellulose suspension was applied to retard drug release, and magnesium aluminometasilicate was used as an adsorbent .
  • Results or Outcomes: The study demonstrated the feasibility of using the melt-adsorption method for the preparation of sustained-release microparticles. The orally disintegrating tablet containing the optimized microparticles had acceptable tablet hardness and rapid disintegration .

3. Alleviation of Symptoms of Benign Prostatic Hyperplasia

  • Application Summary: Tamsulosin hydrochloride has been proven to effectively alleviate the symptoms of Benign Prostatic Hyperplasia (BPH), including urinary hesitancy, weak urine stream, and incomplete bladder emptying .
  • Results or Outcomes: Patients with BPH who were administered Tamsulosin hydrochloride reported significant improvement in their symptoms .

4. Treatment of Orgasmic Pain

  • Application Summary: In a pilot study, Tamsulosin was found to decrease orgasmic pain intensity in patients with orgasmic pain .
  • Methods of Application: Tamsulosin works by blocking the α1A adrenoceptor located in the bladder neck . The specific dosage and administration schedule would be determined by a healthcare provider.
  • Results or Outcomes: Patients who were administered Tamsulosin reported a decrease in orgasmic pain intensity .

5. Facilitation of Kidney Stone Passage

  • Application Summary: Tamsulosin HCl is sometimes used for the passage of kidney stones .
  • Methods of Application: Tamsulosin HCl works by relaxing the smooth muscle via alpha antagonism, which can facilitate the passage of kidney stones .
  • Results or Outcomes: Patients who were administered Tamsulosin HCl for kidney stones reported an easier passage of the stones .

6. Preparation of Tamsulosin Hydrochloride-Loaded Mucoadhesive

  • Application Summary: Tamsulosin hydrochloride has been used in the preparation of a mucoadhesive in situ gelling formulation .
  • Methods of Application: The formulation was prepared using hydroxypropyl methylcellulose (HPMC), gellan gum, poloxamer 188, and benzalkonium chloride . The physicochemical evaluation of formulations included determination of pH, viscosity, gelation time, gel strength, drug content, and sterility .
  • Results or Outcomes: The study aimed to prepare a tamsulosin hydrochloride-loaded in situ gelling formulation .

Safety And Hazards

Tamsulosin hydrochloride may cause side effects such as dizziness, headache, sleeplessness, nausea, blurry vision, and sexual problems . It should not be used by individuals who are allergic to tamsulosin or have low blood pressure . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106138-88-9 (Parent)
Record name Tamsulosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046628
Record name Tamsulosin hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tamsulosin hydrochloride

CAS RN

106463-17-6
Record name Tamsulosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106463-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tamsulosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamsulosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TAMSULOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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